[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate
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Overview
Description
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Mechanism of Action
Mode of Action
Based on its structural similarity to other compounds, it may interact with various receptors or enzymes, leading to changes in cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Understanding these effects requires detailed studies on the compound’s interaction with its targets, the biochemical pathways it affects, and the resulting changes in cellular function .
Preparation Methods
The synthesis of [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate typically involves the formation of the oxazole ring followed by the introduction of the carbamate group. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl groups, using common reagents such as halogens or nucleophiles.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield corresponding amines and alcohols.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Comparison with Similar Compounds
Similar compounds to [5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate include other oxazole derivatives such as:
Aleglitazar: An antidiabetic agent.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
What sets this compound apart is its unique combination of the oxazole ring and the carbamate group, which may confer distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(2,4-dichlorophenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c18-10-5-6-15(14(20)7-10)21-17(23)24-9-11-8-16(25-22-11)12-3-1-2-4-13(12)19/h1-8H,9H2,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCOWARVRARVTFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)COC(=O)NC3=C(C=C(C=C3)Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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